molecular formula C15H11BrN2O B3052463 2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol CAS No. 416877-45-7

2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol

Cat. No.: B3052463
CAS No.: 416877-45-7
M. Wt: 315.16 g/mol
InChI Key: JKSLJMHPVLYRES-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]phenol is a pyrazole-based compound characterized by a central pyrazole ring substituted with a 4-bromophenyl group at position 5 and a phenolic hydroxyl group at position 2 (ortho to the pyrazole linkage). The compound has been synthesized via cyclocondensation reactions involving chalcone derivatives or substituted acetophenones with hydrazine hydrate, as demonstrated in protocols similar to those described for structurally related pyrazoles . Its crystal structure and vibrational spectra have been studied using X-ray diffraction and computational methods, revealing planar geometry and intramolecular hydrogen bonding between the phenolic -OH and the pyrazole nitrogen .

Commercially, the compound is available for research purposes (e.g., CymitQuimica lists it with 95% purity), suggesting its relevance in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSLJMHPVLYRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425231
Record name ZINC00265089
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416877-45-7
Record name ZINC00265089
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and phenol groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or bromine-containing reagents. The phenol group is typically introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the bromophenyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinones

    Reduction: Phenyl derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol, a compound characterized by its unique structural features, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively target specific pathways in cancer cells, leading to reduced tumor growth in vitro and in vivo models. The compound's ability to modulate signaling pathways makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Compounds with similar structures have shown activity against various bacterial strains.

  • Research Findings : A study published in Pharmaceutical Biology reported that pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

  • Case Study : Research indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Development of Novel Materials

The unique properties of this compound make it suitable for developing new materials with specific functionalities.

  • Example : Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research published in Materials Science highlights the use of pyrazole-based compounds in creating advanced composite materials .

Photophysical Properties

The photophysical characteristics of this compound have implications for its use in optoelectronic devices.

  • Research Insights : Studies have shown that pyrazole derivatives can exhibit interesting luminescent properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .

Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties.

  • Findings : Research has indicated that certain pyrazole derivatives can act as effective fungicides or herbicides, providing an environmentally friendly alternative to traditional agrochemicals .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Anti-inflammatory effects
Material ScienceDevelopment of novel materials
Photophysical properties
Agricultural ChemistryPesticidal activity

Biological Activity

2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a phenolic moiety linked to a pyrazole ring substituted with a bromophenyl group. The presence of halogen atoms, particularly bromine, can influence the compound's reactivity and interaction with biological targets.

Chemical Formula: C13_{13}H10_{10}BrN2_2O

Table 1: Structural Features

FeatureDescription
Phenolic GroupHydroxyl (-OH) group contributing to reactivity
Pyrazole RingFive-membered ring with nitrogen atoms
Bromophenyl SubstituentEnhances biological activity through electronic effects

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial activity .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Specifically, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against breast cancer cell lines (MCF-7 and MD-MB-231), demonstrating cytotoxic effects and the ability to induce apoptosis in cancerous cells .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been linked to the inhibition of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases. Studies indicate that such compounds can modulate pathways involved in inflammation, making them suitable candidates for further research in anti-inflammatory therapies .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways involved in cell growth and inflammation.

Study on Antimicrobial Activity

In a comparative study evaluating various pyrazole derivatives, this compound was found to have an MIC of 0.25 μg/mL against Staphylococcus aureus, showcasing its potent antimicrobial properties .

Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Position 3/5) Molecular Weight Key Properties/Activities Reference
2-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]phenol 5-(4-BrC₆H₄), 3-(C₆H₄OH-2) 315.16 g/mol Antimicrobial, antioxidant potential
2-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]phenol 5-(4-ClC₆H₄) 271.71 g/mol Anti-inflammatory, anti-tubercular
2-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]phenol 5-(4-FC₆H₄) 255.25 g/mol Antiviral (HSV-1, HAV)
2-[5-(3-Bromothiophen-2-yl)-1H-pyrazol-3-yl]phenol 5-(3-Br-thiophene) 335.19 g/mol Antifungal (Candida albicans)
(E)-2-{[(1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol 5-(4-BrC₆H₄), 3-(tert-butyl) 394.27 g/mol Strong H-bonding, photophysical applications

Key Observations :

  • The 4-chloro derivative (Table 1) shows superior anti-tubercular activity (MIC ~2 µg/mL), while the 4-bromo variant may prioritize antimicrobial roles due to enhanced lipophilicity .
  • Bioactivity Trends: Fluorinated derivatives exhibit notable antiviral activity (e.g., 59% inhibition of HSV-1 at 10 µM) due to fluorine’s electronegativity enhancing metabolic stability . Brominated thiophene hybrids (e.g., 3-bromothiophene-substituted pyrazoles) show antifungal efficacy against Aspergillus fumigatus (MIC = 12.5 µg/mL) .
  • Hydrogen Bonding: The phenolic -OH group in this compound facilitates intramolecular interactions with the pyrazole ring, stabilizing its planar conformation and enhancing solubility compared to non-phenolic analogs like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one .

Q & A

Q. What are the common synthetic routes for 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]phenol?

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting a substituted chalcone derivative (e.g., 5-(4-bromophenyl)-1H-pyrazole-3-carbaldehyde) with hydrazine hydrate in ethanol under reflux for 4–5 hours. The reaction is monitored by TLC, and the product is isolated by acidification (HCl or acetic acid) followed by recrystallization from ethanol . For example, in analogous pyrazole-phenol derivatives, hydrazine hydrate and KOH are used to facilitate cyclization, yielding products with confirmed structures via NMR and IR spectroscopy .

Q. How is the structural characterization of this compound performed post-synthesis?

Structural confirmation relies on a combination of:

  • Spectroscopy :
    • 1H NMR : Signals for aromatic protons (δ 7.1–7.7 ppm), pyrazole protons (δ 6.3–6.9 ppm), and hydroxyl groups (broad singlet at δ 12.0–13.5 ppm) .
    • IR : Stretching vibrations for O–H (~3360 cm⁻¹), N–H (~3150 cm⁻¹), and C=N (1630–1640 cm⁻¹) .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) provides bond lengths (mean C–C = 0.002–0.003 Å) and torsion angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit-cell parameters a = 11.3476 Å, b = 14.0549 Å, and c = 15.954 Å are reported for related structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize analogs with enhanced bioactivity?

Key strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the phenyl ring to modulate electronic effects, as seen in analogs like 4-chloro-2-(5-(3-bromothiophen-2-yl)-1H-pyrazol-3-yl)phenol .
  • Solvent and catalyst screening : Ethanol is commonly used, but polar aprotic solvents (DMF, DMSO) may improve yields. KOH or NaH are effective bases for deprotonation .
  • High-throughput screening : Automated TLC monitoring and parallel synthesis enable rapid evaluation of reaction progress .

Q. What computational methods predict the pharmacological activity of pyrazole-phenol derivatives?

  • Virtual screening : Targeting receptors like urokinase (uPAR) using docking software (e.g., AutoDock) to identify high-affinity ligands. For example, pyrazole-carboxamide derivatives showed IC₅₀ values near 30 µM in breast cancer cell invasion assays .
  • Density Functional Theory (DFT) : Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets. Studies on tautomeric equilibria and charge distribution are validated against experimental IR and UV-Vis data .

Q. What challenges arise in crystallographic analysis of pyrazole-phenol complexes?

  • Twinned crystals : High-resolution data (e.g., 0.8 Å) or specialized software (SHELXL) is required to resolve overlapping reflections .
  • Hydrogen bonding networks : Intermolecular O–H···N and π–π interactions complicate refinement. For example, C–H···F and C–H···π interactions in 4-fluorophenyl derivatives necessitate careful parameterization .
  • Data-to-parameter ratios : Ratios < 10:1 may lead to overfitting; ratios > 15:1 (e.g., 20.2 in some studies) improve reliability .

Q. How can metal-ion interactions be studied for this compound?

  • Mannich reactions : Functionalizing the phenol group with crown ethers (e.g., diaza-18-crown-6) creates chelating ligands. For example, NCH₂N-linked bis-pyrazolylmethyl derivatives bind transition metals (Mn²⁺, Fe²⁺), as confirmed by single-crystal studies .
  • Spectrophotometric titration : Monitoring UV-Vis shifts upon addition of metal ions (e.g., Cu²⁺, Fe³⁺) quantifies binding constants (log K = 4–6) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Cross-validation : Compare experimental bond lengths (X-ray) with DFT-optimized geometries. For example, discrepancies in C=N lengths (IR: ~1636 cm⁻¹ vs. X-ray: 1.32 Å) are resolved by accounting for conjugation effects .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) that may skew static spectroscopic data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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